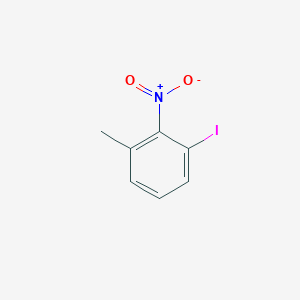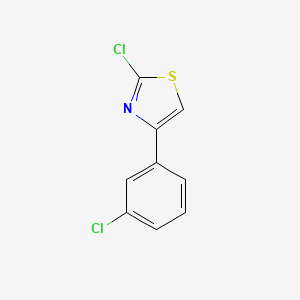
4-(4-羟基丁-1-炔-1-基)苯甲醛
描述
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol. It is characterized by a benzene ring substituted with a hydroxybut-1-yn-1-yl group and an aldehyde group. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.
科学研究应用
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
生化分析
Biochemical Properties
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s interaction with biomolecules .
Cellular Effects
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses. Furthermore, its impact on gene expression can result in modifications to cellular functions and metabolic activities .
Molecular Mechanism
The molecular mechanism of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function. At higher doses, it can lead to significant changes in cellular processes, including potential toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s aldehyde group can undergo oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its role in cellular processes .
Transport and Distribution
The transport and distribution of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde within cells and tissues are essential for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation. Studies have shown that 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydroxylation of 4-(4-yn-1-yl)benzaldehyde: This involves the addition of a hydroxyl group to the alkyne moiety using appropriate reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Alkylation of 4-hydroxybenzaldehyde: This method involves the reaction of 4-hydroxybenzaldehyde with a suitable alkyne precursor under controlled conditions to introduce the hydroxybut-1-yn-1-yl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is tailored to achieve cost-effective and scalable production.
化学反应分析
Types of Reactions: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in aqueous solution, at room temperature.
Reduction: NaBH4, LiAlH4, in anhydrous ether, at low temperatures.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid.
Reduction: 4-(4-Hydroxybut-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
作用机制
The mechanism by which 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
相似化合物的比较
4-(4-hydroxybut-1-yn-1-yl)benzonitrile
4-(4-hydroxybut-1-yn-1-yl)benzoic acid
4-(4-hydroxybut-1-yn-1-yl)benzyl alcohol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
4-(4-hydroxybut-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMGWHGSRGUHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650802 | |
| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544707-13-3 | |
| Record name | 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)
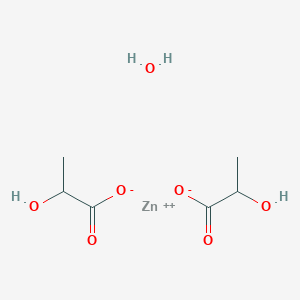

![4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxamide](/img/structure/B1503039.png)


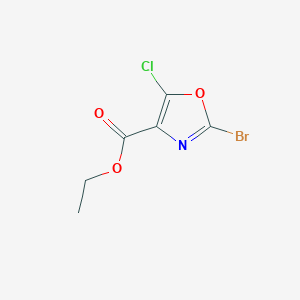
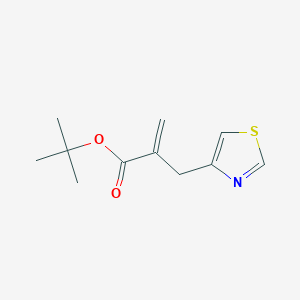

![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)

